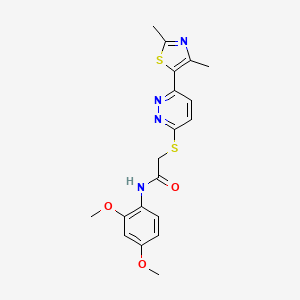![molecular formula C21H20N2O4S B2896344 Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941890-51-3](/img/structure/B2896344.png)
Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . It also contains a benzo[d]thiazole group, which is a heterocyclic compound . The presence of these groups could suggest potential bioactivity, but without specific studies on this compound, it’s hard to predict its properties or activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine and benzo[d]thiazole rings are likely to be planar, and the overall shape of the molecule could be influenced by the terephthalate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, and the piperidine ring might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. The presence of the polar ester group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacological Effects
- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar piperidin-1-yl structural feature, demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. This provides insights into molecular interactions and the development of pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).
Antimicrobial Activities
- Thiazolo[3,2]pyridines containing pyrazolyl moiety, synthesized through reactions involving piperidine, exhibited notable antimicrobial activity. This demonstrates the potential of structurally similar compounds in developing new antimicrobial agents (T. I. El-Emary et al., 2005).
Corrosion Inhibition
- Benzimidazole derivatives, including those with piperidine-1-yl methyl groups, have been studied for their effectiveness as corrosion inhibitors, showing high inhibition efficiency. This suggests potential applications of related compounds in protecting metals from corrosion (M. Yadav et al., 2016).
Antimicrobial and Antiproliferative Properties
- Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates have been synthesized and tested for their antiproliferative effect on human leukemic cells. This indicates the possible use of similar compounds in cancer research (Kothanahally S Sharath Kumar et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thus alleviating inflammation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in a reduction of inflammation . This makes this compound potentially useful in the treatment of conditions characterized by inflammation .
Safety and Hazards
Propiedades
IUPAC Name |
1-O-methyl 4-O-(2-piperidin-1-yl-1,3-benzothiazol-6-yl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-19(24)14-5-7-15(8-6-14)20(25)27-16-9-10-17-18(13-16)28-21(22-17)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZBYHZCJMOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2896261.png)
![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)





![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)


![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)